molecular formula C11H14O2 B1517207 [2-(Cyclopropylmethoxy)phenyl]methanol CAS No. 1039931-23-1

[2-(Cyclopropylmethoxy)phenyl]methanol

Cat. No. B1517207
M. Wt: 178.23 g/mol
InChI Key: GQSHMJMOKOYLBA-UHFFFAOYSA-N
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Description

“[2-(Cyclopropylmethoxy)phenyl]methanol” is a chemical compound with the molecular formula C11H14O2 . It contains a total of 28 bonds, including 14 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 aromatic ether .


Molecular Structure Analysis

The molecular structure of “[2-(Cyclopropylmethoxy)phenyl]methanol” includes a cyclopropyl group attached to a methoxyphenyl group via a methylene bridge . The molecule has a molecular weight of 178.23 .


Physical And Chemical Properties Analysis

“[2-(Cyclopropylmethoxy)phenyl]methanol” is a liquid at room temperature .

Scientific Research Applications

Electrosynthetic Applications

Electrosynthesis techniques have been employed to achieve anodic α-methoxylation of phenyl sulfides, which could be relevant for compounds similar to [2-(Cyclopropylmethoxy)phenyl]methanol. This process provides α-methoxylated products in good yields, further enabling nucleophilic substitution with carbon nucleophiles. Such methodologies offer pathways for the introduction of diverse functional groups adjacent to methoxy groups, potentially applicable to [2-(Cyclopropylmethoxy)phenyl]methanol for synthesizing derivatives with varied properties (Furuta & Fuchigami, 1998).

Radical Ion Reactivity

Research on the reactivity of radical cations derived from cyclopropyl(4-methoxyphenyl)phenylmethanol has shown low reactivity towards fragmentation, suggesting the presence of stabilizing groups that resist bond cleavage. This characteristic might be explored in the context of [2-(Cyclopropylmethoxy)phenyl]methanol to understand its stability and reactivity under various conditions, which is crucial for applications in synthesis and material science (Bietti et al., 2006).

Enantioselective Synthesis

The electrochemical oxidation of N-acylated derivatives has been shown to produce optically active methoxylated compounds with significant enantiomeric excess. Such findings highlight the potential of electrochemical methods in achieving enantioselectivity in compounds related to [2-(Cyclopropylmethoxy)phenyl]methanol, offering avenues for producing optically active materials and intermediates (Wanyoike et al., 2002).

Vinylcyclopropane Radical Cation Reactivity

Studies on vinylcyclopropane radical cations reveal insights into the regioselective nucleophilic attack, which can be pertinent to understanding the chemical behavior of [2-(Cyclopropylmethoxy)phenyl]methanol under radical conditions. Such information is valuable for designing reactions and predicting product distribution when working with cyclopropyl-containing compounds (Herbertz & Roth, 1998).

Safety And Hazards

“[2-(Cyclopropylmethoxy)phenyl]methanol” is classified as a warning under the GHS07 pictogram. It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing mist or vapors, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[2-(cyclopropylmethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-7-10-3-1-2-4-11(10)13-8-9-5-6-9/h1-4,9,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSHMJMOKOYLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Cyclopropylmethoxy)phenyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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